![molecular formula C18H14O4 B1208110 9,10-Anthracenediol, diacetate CAS No. 604-66-0](/img/structure/B1208110.png)
9,10-Anthracenediol, diacetate
Overview
Description
9,10-Anthracenediol, diacetate, also known as anthrahydroquinone diacetate or 9,10-diacetoxyanthracene, is a chemical compound . It is a derivative of 9,10-Anthracenediol .
Molecular Structure Analysis
The molecular formula of 9,10-Anthracenediol, diacetate is C14H8O2 . Its average mass is 208.213 Da and its mono-isotopic mass is 208.053528 Da .Physical And Chemical Properties Analysis
9,10-Anthracenediol, diacetate has a boiling point of 475.0±18.0 °C at 760 mmHg . Its vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 76.7±3.0 kJ/mol . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
- Applications :
- CUPRAC Assay : Researchers have synthesized derivatives of 9,10-anthracenedione with mono- and bisdithiocarbamate moieties. These compounds were screened for antioxidant capacity using the cupric-reducing antioxidant capacity (CUPRAC) method. Some of the synthesized compounds exhibited antioxidant activity comparable to or higher than trolox, a well-known antioxidant .
- Scavenging Effects : The same derivatives were evaluated for scavenging effects on reactive oxygen species (ROS), including hydroxyl radicals, hydrogen peroxide, and superoxide anion radicals. These properties make 9,10-anthracenediol, diacetate relevant for combating oxidative stress .
- Applications :
- Upconversion Quantum Yields : 9,10-Anthracenediol, diacetate exhibits upconversion properties, with slightly higher upconversion quantum yields than the benchmark annihilator 9,10-diphenylanthracene (DPA) . These properties are valuable for applications in photonics and optoelectronics.
- Applications :
- Herpes Virus and Ebstein-Barr Virus : Among the dithiocarbamates derived from 9,10-anthracenedione, some compounds demonstrated antiviral activity against herpes simplex virus type 2 (HSV-2) and Ebstein-Barr virus in cell cultures . This suggests potential applications in antiviral drug development.
Antioxidant Properties
Upconversion Applications
Antiviral Activity
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that derivatives of 9,10-anthracenedione have been synthesized and screened for their antioxidant capacity . This suggests that the compound may interact with reactive oxygen species (ROS) in the body, which are known to play a role in various physiological and pathological processes.
Mode of Action
Based on the antioxidant activity of its derivatives, it can be hypothesized that the compound may interact with ros, neutralizing them and thereby preventing oxidative damage to cells and tissues .
Biochemical Pathways
Given its potential antioxidant activity, it may influence pathways related to oxidative stress and cellular damage .
Result of Action
If the compound does indeed exhibit antioxidant activity, it could potentially protect cells from oxidative damage, thereby contributing to cellular health and function .
properties
IUPAC Name |
(10-acetyloxyanthracen-9-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-13-7-3-5-9-15(13)18(22-12(2)20)16-10-6-4-8-14(16)17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURGWVZQAKAYDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209156 | |
Record name | 9,10-Anthracenediol, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenediol, diacetate | |
CAS RN |
604-66-0 | |
Record name | 9,10-Diacetoxyanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenediol, diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC4719 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenediol, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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